molecular formula C8H7F4NO B1585689 2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 35295-34-2

2-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1585689
CAS No.: 35295-34-2
M. Wt: 209.14 g/mol
InChI Key: MUSFRWGGGZNTGC-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic compound with the molecular formula C8H6F4NO. It is a fluorinated aniline derivative, characterized by the presence of a tetrafluoroethoxy group attached to the aniline ring.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)aniline has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with fluorinated moieties.

    Agriculture: Used in the development of agrochemicals, such as insecticides and herbicides

Safety and Hazards

“2-(1,1,2,2-Tetrafluoroethoxy)aniline” is harmful to skin, eyes, and the respiratory system. It may be toxic if inhaled or swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitroaniline with tetrafluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: 80-100°C

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes:

    Continuous Addition Reaction: Reacting 2-nitroaniline with tetrafluoroethanol in a continuous flow reactor.

    Catalytic Hydrogenation: Reducing the nitro group to an amine using a suitable catalyst.

    Purification: Crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline
  • 4-(1,1,2,2-Tetrafluoroethoxy)aniline
  • 2-(1,1,2,2-Tetrafluoroethoxy)benzenamine

Uniqueness

2-(1,1,2,2-Tetrafluoroethoxy)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic substitution reactions and different biological activities due to the position of the tetrafluoroethoxy group .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSFRWGGGZNTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380929
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35295-34-2
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35295-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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